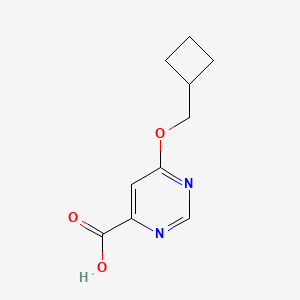![molecular formula C18H14FN7O2 B2745891 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1903153-57-0](/img/structure/B2745891.png)
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H14FN7O2 and its molecular weight is 379.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Microwave-assisted Synthesis and Biological Activities
One study focused on the microwave-assisted synthesis of hybrid molecules containing specific moieties and investigated their biological activities. These compounds were evaluated for antimicrobial, antilipase, and antiurease activities, with some showing good to moderate antimicrobial activity against tested microorganisms (Başoğlu et al., 2013).
Antibacterial Activities of Quinolones
Another study synthesized a series of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, including derivatives with substituents that possess heterocyclic rings. These compounds demonstrated significant in vitro antibacterial activity, especially against Gram-positive organisms (Cooper et al., 1990).
Photooxygenation of Oxazoles
Research on oxazoles as masked forms of activated carboxylic acids revealed that they could form triamides upon reaction with singlet oxygen, showcasing a method potentially applicable to the synthesis of macrolides and other compounds (Wasserman et al., 1981).
Mannich Reaction and Antimicrobial Activity
The Mannich reaction was used to create new 1,2,4-triazol-3-one derivatives, which were then screened for antimicrobial activity. This study highlighted the synthetic versatility of triazoles and their potential in developing antimicrobial agents (Fandaklı et al., 2012).
Synthesis of Benzamide-Based Derivatives
A novel route to synthesize benzamide-based derivatives and their potential as antiviral agents was described, with certain compounds showing significant activity against the H5N1 influenza virus. This highlights the potential of such compounds in antiviral research (Hebishy et al., 2020).
Wirkmechanismus
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are critical in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter.
Mode of Action
The compound interacts with both AChE and BuChE, inhibiting their activity . It has been found to exhibit a mixed-type inhibition mode against AChE .
Biochemical Pathways
By inhibiting AChE and BuChE, the compound increases the concentration of acetylcholine in the synaptic cleft . This leads to enhanced cholinergic transmission, which can have various downstream effects depending on the specific neural pathways involved.
Result of Action
The inhibition of AChE and BuChE and the subsequent increase in acetylcholine levels can have various effects at the molecular and cellular levels. For instance, it has been observed to have significant neuroprotective activity against H2O2-induced PC12 oxidative stress .
Eigenschaften
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN7O2/c19-12-6-7-15-14(10-12)18(28)25(24-22-15)9-8-20-17(27)16-11-21-26(23-16)13-4-2-1-3-5-13/h1-7,10-11H,8-9H2,(H,20,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMYSJPUOFLMML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

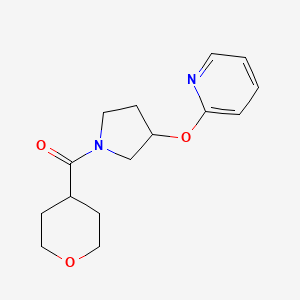
![Ethyl 4-({[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2745811.png)
![5-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B2745813.png)
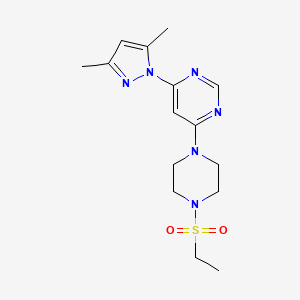

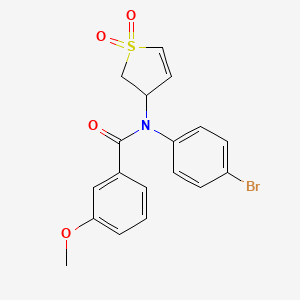
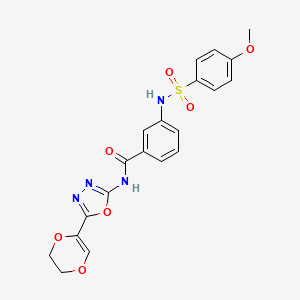
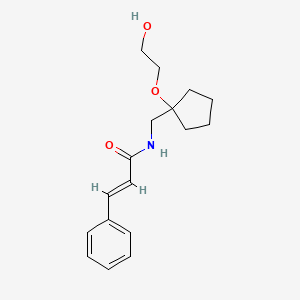
![Tert-butyl 4-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]piperazine-1-carboxylate](/img/structure/B2745821.png)
![Ethyl 4-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2745824.png)
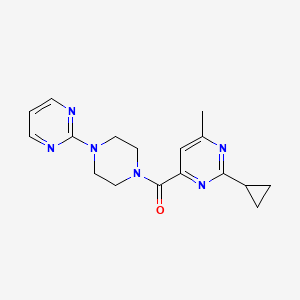
![5-bromo-2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2745829.png)
![N-Methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide](/img/structure/B2745830.png)
